molecular formula C9H14O B15217538 2-(Spiro[3.3]heptan-2-yl)acetaldehyde

2-(Spiro[3.3]heptan-2-yl)acetaldehyde

Cat. No.: B15217538
M. Wt: 138.21 g/mol
InChI Key: LRBXLEVPRBQWEY-UHFFFAOYSA-N
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Description

2-(Spiro[3.3]heptan-2-yl)acetaldehyde is a spirocyclic aldehyde characterized by a bicyclic framework where two cycloalkane rings (both three-membered) share a single carbon atom (spiro carbon). The compound features an acetaldehyde functional group (-CH₂CHO) attached to the spiro carbon. Spirocyclic compounds are of interest in medicinal chemistry and materials science due to their conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-spiro[3.3]heptan-2-ylacetaldehyde

InChI

InChI=1S/C9H14O/c10-5-2-8-6-9(7-8)3-1-4-9/h5,8H,1-4,6-7H2

InChI Key

LRBXLEVPRBQWEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Spiro[3.3]heptan-2-yl)acetaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by oxidation reactions to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Spiro[3.3]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form primary alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile used, various substituted spirocyclic compounds can be formed.

Scientific Research Applications

2-(Spiro[3.3]heptan-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Spiro[3.3]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-{Spiro[2.4]heptan-4-yl}acetaldehyde

  • Structural Differences :
    • The spiro system here is [2.4]heptane, consisting of a two-membered and a four-membered ring, compared to the [3.3]heptane system in the target compound. This difference increases ring strain and alters molecular geometry.
    • Molecular Formula : C₉H₁₄O (identical to the target compound if the spiro core is preserved) .
  • Collision Cross-Section (CCS) Data :

    Adduct m/z Predicted CCS (Ų)
    [M+H]+ 139.11174 133.5
    [M+Na]+ 161.09368 145.2
    [M-H]- 137.09718 142.7

    These values suggest a compact structure due to the spiro framework. The target compound’s CCS may differ slightly due to its distinct ring system .

2-(Spiro[2.3]hexan-4-yl)acetic Acid

  • Functional Group Variation :
    • Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
    • Molecular Formula : C₈H₁₂O₂ (vs. C₉H₁₄O for the target compound) .
  • Physicochemical Properties :
    • Higher polarity and acidity compared to aldehydes, influencing solubility and reactivity.
    • Applications: Primarily used as a synthetic intermediate, contrasting with aldehydes’ roles in cross-coupling reactions .

Acetaldehyde Derivatives with Aromatic Substituents

  • Example : 2-(Chlorophenyl)acetaldehydes (e.g., 2-(3-chlorophenyl)acetaldehyde).
    • Boiling Points : Similar boiling points (~200–210°C) across positional isomers due to comparable molecular weights. However, spirocyclic aldehydes like the target compound are expected to have lower boiling points due to reduced molecular symmetry and weaker intermolecular forces .
    • GC Retention Behavior : Linear aldehydes (e.g., 2-chloro-2-phenylacetaldehyde) elute earlier than branched or cyclic analogs, suggesting the target compound may exhibit intermediate retention times .

Spiro[3.3]heptane Derivatives in Drug Development

  • Example : 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine (CAS 1492217-62-5).
    • Structural Similarity : Shares the [3.3]heptane core but substitutes the aldehyde with an amine and aryl group.
    • Applications : Used in synthesizing proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, highlighting the versatility of spiro[3.3]heptane scaffolds .

Bicyclic vs. Spirocyclic Aldehydes

  • Example: (3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-acetaldehyde (CAS 2226-09-7). Framework: Bicyclo[2.2.1]heptane (norbornane) vs. spiro[3.3]heptane. Impact on Reactivity: The norbornane system’s bridgehead rigidity may enhance stereochemical control in reactions, whereas spiro systems offer axial chirality and conformational flexibility .

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